molecular formula C15H17FN4O2 B2845152 6-(4-(4-fluorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 863587-95-5

6-(4-(4-fluorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2845152
CAS RN: 863587-95-5
M. Wt: 304.325
InChI Key: FFLWWDFVIGFWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a part of a class of compounds known as triazole-pyrimidine hybrids, which have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of such compounds involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The process includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound, like other triazole-pyrimidine hybrids, is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques such as gas chromatography, mass spectrometry, infrared spectroscopy, and high-pressure liquid chromatography .

Scientific Research Applications

GABA A Receptor Modulation

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibition

Proton pump inhibitors were also found in this chemical group . These inhibitors are used to treat conditions like gastroesophageal reflux disease (GERD), stomach and small intestine ulcers, and inflammation of the esophagus.

Aromatase Inhibition

Aromatase inhibitors were also discovered in this group . Aromatase inhibitors are drugs that inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens in many types of tissues.

Anti-Inflammatory Activity

Imidazopyridines have been found to have anti-inflammatory properties, acting as NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) . NSAIDs are a drug class that groups together drugs that reduce pain, decrease fever, and, in higher doses, decrease inflammation.

Antitumor Activity

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This makes them potential candidates for antitumor drugs.

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Compounds ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (12a) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that they might be developed into novel anti-fibrotic drugs .

Kinase Inhibition

Comprehensive modification of the substituent at the C6 position of the imidazopyridine ring has led to obtaining a derivative 6 characterized by higher potency to inhibit both kinases . Kinase inhibitors are an important class of drugs that block certain enzymes called kinases.

Central Nervous System Applications

The collective results of biochemical and biophysical properties foregrounded their medicinal significance in the central nervous system . This suggests potential applications in treating neurological disorders.

properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-18-14(21)10-13(17-15(18)22)20-8-6-19(7-9-20)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLWWDFVIGFWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(4-fluorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.